Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-
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Overview
Description
2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-methyl-4-oxo-3,4-dihydroquinazoline.
Chlorination: The quinazolinone derivative is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 2-position.
Acetylation: The final step involves the acetylation of the chlorinated quinazolinone with acetic anhydride in the presence of a base such as pyridine to yield 2-chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines, thiols, and alkoxides to form new derivatives.
Reduction Reactions: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
- 2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-7-yl)acetamide
- 2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-8-yl)acetamide
Uniqueness
2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The position of the chlorine atom and the acetamide group significantly influence its interaction with molecular targets, making it a valuable compound for drug development and research.
Biological Activity
Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound falls under the quinazoline derivative category, which is known for various biological activities. The presence of an acetamide group enhances its ability to cross biological membranes, increasing its potential therapeutic applications.
1. Anti-inflammatory Activity
Recent studies have indicated that quinazoline derivatives exhibit potent anti-inflammatory effects. Acetamide derivatives have been synthesized and evaluated for their selectivity towards cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation:
- Mechanism : The compounds were designed to enhance COX-2 selectivity while minimizing gastric side effects associated with COX-1 inhibition. This was achieved through structural modifications that included the addition of thioacetohydrazide linkers, which improved binding interactions within the COX active site .
- Research Findings : In vitro assays demonstrated that certain derivatives showed significant inhibition of COX-2 with IC50 values in the low micromolar range, indicating their potential as anti-inflammatory agents .
2. Antimicrobial Activity
Acetamide derivatives have also shown promising antimicrobial properties:
- In Vitro Evaluation : Compounds were tested against various bacterial strains using minimum inhibitory concentration (MIC) assays. Notably, some derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their effectiveness as antimicrobial agents .
- Synergistic Effects : Certain compounds displayed synergistic relationships with conventional antibiotics like ciprofloxacin and ketoconazole, reducing their MICs significantly and enhancing overall antimicrobial efficacy .
3. Antiviral Activity
The antiviral potential of acetamide derivatives has been explored in recent research:
- SARS-CoV-2 Inhibition : A study focused on thioquinazoline-N-aryl-acetamides revealed that specific derivatives exhibited potent antiviral activity against SARS-CoV-2 with IC50 values ranging from 21.4 to 38.45 µM. These compounds demonstrated selectivity towards viral cells over host cells, indicating a favorable safety profile .
- Mechanism of Action : The antiviral activity was attributed to the compounds' ability to inhibit viral replication and adsorption stages, alongside exhibiting virucidal properties .
Case Studies and Research Findings
Properties
CAS No. |
6761-07-5 |
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Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-chloro-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-13-9-5-3-2-4-8(9)11(17)15(7)14-10(16)6-12/h2-5H,6H2,1H3,(H,14,16) |
InChI Key |
VCMWUZCYIYMJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CCl |
Origin of Product |
United States |
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